Germanicol acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

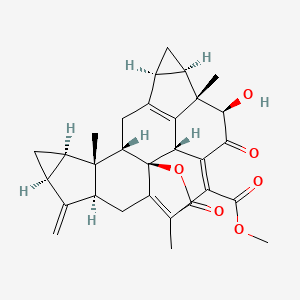

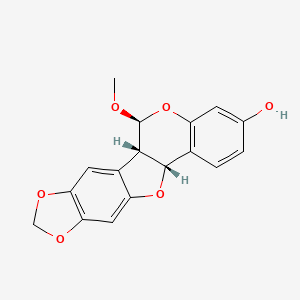

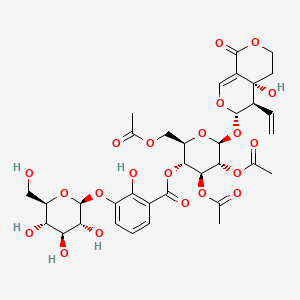

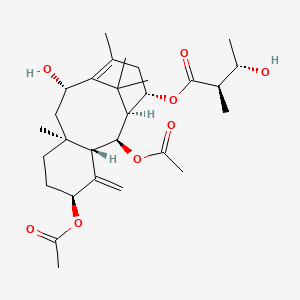

Germanicol acetate is a natural compound with the molecular formula C32H52O2 . It can be extracted from Euphorbia heterophylla L. and has phytotoxic activity . It is also isolated from the latex of Euphorbia umbellata (Pax) Bruyns .

Synthesis Analysis

The synthesis of Germanicol is a complex process. The diene starting material can be made easily from farnesyl acetate, using a Corey-Zhang oxidation . A key step in the synthesis is a biomimetic cationic cyclisation, promoted by a Lewis acid . This leads to the formation of the pseudo A, B, and C rings .Molecular Structure Analysis

This compound has a molecular weight of 468.75 . It is a pentacyclic triterpenoid and has 8 defined stereocentres .Chemical Reactions Analysis

The synthesis of Germanicol involves several chemical reactions, including a Corey-Zhang oxidation and a Brook rearrangement . A key step is a biomimetic cationic cyclisation, promoted by a Lewis acid .Physical And Chemical Properties Analysis

This compound has a molecular weight of 468.75 and a monoisotopic mass of 468.396729 Da . It has a complex structure with multiple rings and functional groups .科学的研究の応用

Anticancer Properties : Germanicol exhibited selective antiproliferative activity against human colon cancer cells (HCT-116 and HT29), inducing apoptosis and inhibiting cell migration. It was found to be less cytotoxic to normal colon cells, suggesting potential as a targeted cancer therapy (Hu et al., 2016).

Natural Product Chemistry : Germanicol acetate is a major constituent of certain plant latices, such as those from Euphorbia species. Studies have focused on its biosynthesis, suggesting a dual mechanism of latex triterpene synthesis (Groeneveld, 1976).

Entomological Research : While not directly related to this compound, research on other acetates like eugenol acetate has been conducted to explore their efficacy as insect repellants or insecticides, particularly against pests like German cockroaches (Neupane et al., 2020).

Phytochemical Studies : Investigations into the phytochemical properties of various plants have identified this compound as a constituent, contributing to the understanding of plant chemistry and potential therapeutic applications (Luz et al., 2016).

Synthetic Approaches : Research has also been conducted on synthetic methods for producing germanicol and other pentacyclic triterpenes, which could be important for pharmaceutical applications (Surendra & Corey, 2008).

作用機序

Safety and Hazards

特性

IUPAC Name |

[(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h20,22,24-26H,10-19H2,1-9H3/t22-,24+,25-,26+,29-,30+,31-,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDSFSBFAGDCK-SPFANWNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4C5=CC(CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10483-91-7 |

Source

|

| Record name | Germanicol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10483-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B593534.png)